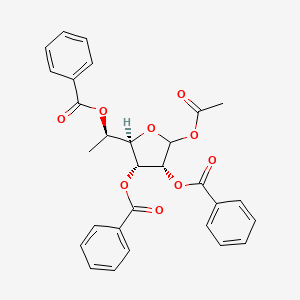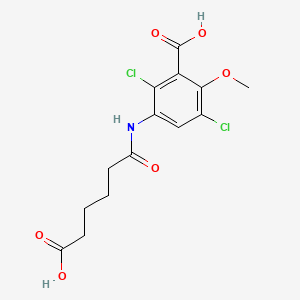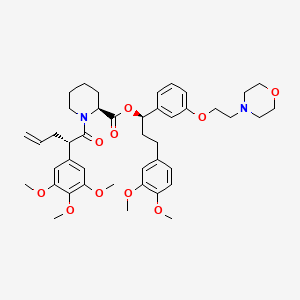
FKBP51F67V-selective antagonist Ligand2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FKBP51F67V-selective antagonist Ligand2 is a potent ligand that selectively binds to the FKBP51 F67V variant. This compound is known for its ability to reverse the anxiogenic phenotype induced by the overexpression of FKBP51 F67V in the amygdala. It does not bind to wild-type FKBP51 or FKBP52 .
Métodos De Preparación
The synthesis of FKBP51F67V-selective antagonist Ligand2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions to form this compound.
Industrial production methods for this compound are not widely documented, but custom synthesis services are available to provide the compound for research purposes .
Análisis De Reacciones Químicas
FKBP51F67V-selective antagonist Ligand2 undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
FKBP51F67V-selective antagonist Ligand2 has several scientific research applications:
Chemistry: It is used as a tool compound to study the selective binding of ligands to the FKBP51 F67V variant.
Biology: It is used to investigate the role of FKBP51 F67V in various biological processes, including anxiety and stress responses.
Medicine: It has potential therapeutic applications in the treatment of psychiatric disorders, particularly those related to anxiety.
Industry: It is used in the development of new drugs and therapeutic agents targeting FKBP51 F67V
Mecanismo De Acción
FKBP51F67V-selective antagonist Ligand2 exerts its effects by selectively binding to the FKBP51 F67V variant. This binding reverses the anxiogenic phenotype induced by the overexpression of FKBP51 F67V in the amygdala. The molecular targets and pathways involved include the FKBP51 F67V variant and its associated signaling pathways .
Comparación Con Compuestos Similares
FKBP51F67V-selective antagonist Ligand2 is unique in its selective binding to the FKBP51 F67V variant. Similar compounds include:
SAFit2: Another selective antagonist of FKBP51, but with different binding properties.
FK506: A well-known immunosuppressant that binds to FKBP proteins but lacks the selectivity for FKBP51 F67V
This compound’s specificity for FKBP51 F67V makes it a valuable tool for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C43H56N2O10 |
|---|---|
Peso molecular |
760.9 g/mol |
Nombre IUPAC |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)pent-4-enoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C43H56N2O10/c1-7-11-34(32-28-39(50-4)41(52-6)40(29-32)51-5)42(46)45-19-9-8-14-35(45)43(47)55-36(17-15-30-16-18-37(48-2)38(26-30)49-3)31-12-10-13-33(27-31)54-25-22-44-20-23-53-24-21-44/h7,10,12-13,16,18,26-29,34-36H,1,8-9,11,14-15,17,19-25H2,2-6H3/t34-,35-,36+/m0/s1 |
Clave InChI |
ZTMQGQWEOCFOGE-QGBCWPEESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@@H]4CCCCN4C(=O)[C@@H](CC=C)C5=CC(=C(C(=C5)OC)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(CC=C)C5=CC(=C(C(=C5)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


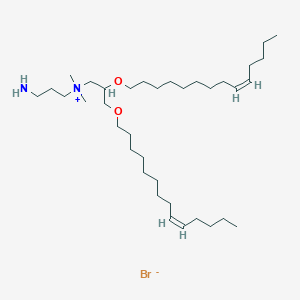

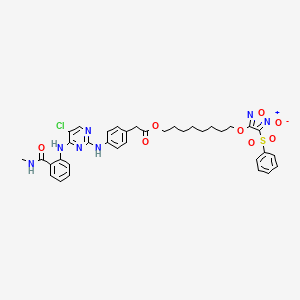

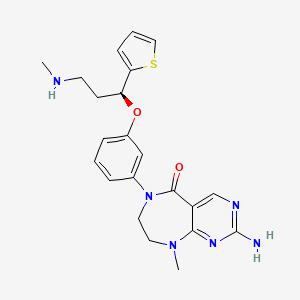

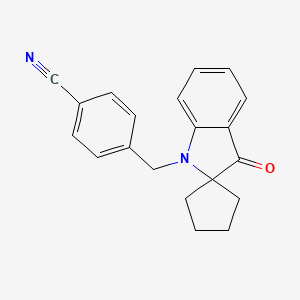

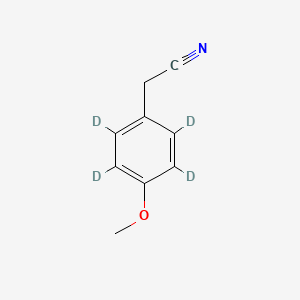
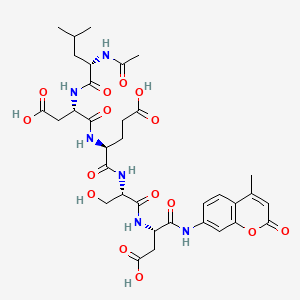

![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
